6-(Butylamino)quinoline-5,8-dione
Description
Overview of Quinoline-5,8-diones in Medicinal Chemistry and Materials Science
Quinoline-5,8-diones, also known as 5,8-quinolinequinones, represent a significant structural motif in both medicinal chemistry and materials science. nih.gov In the realm of medicine, these compounds have been extensively researched for their broad spectrum of biological activities. They are recognized for their antiproliferative effects, making them candidates for anticancer drug development. nih.govbenthamdirect.com Beyond cancer, they exhibit antimalarial, antiviral, antibacterial, and antifungal properties. nih.govbenthamdirect.com The core quinoline-5,8-dione nucleus is a key component in several complex natural antibiotics, including streptonigrin, streptonigrone, and lavendamycin, and is crucial to their biological functions. acs.org
In materials science, the quinone structure imparts valuable redox properties. This has led to the investigation of quinoline-diones in the development of new materials with specific electronic and optical characteristics. Their ability to undergo reversible reduction-oxidation cycles makes them suitable for applications in sensors and electrocatalysis.
Significance of the Quinone Moiety in Biological and Chemical Systems
The quinone moiety is a fundamental structural feature responsible for the diverse biological and chemical activities of these compounds. Quinones are highly reactive molecules that can engage in several key biochemical processes. acs.org
One of the primary mechanisms of action for quinones is their ability to act as Michael acceptors. This allows them to form covalent bonds with nucleophilic groups found in biological macromolecules like proteins and DNA, potentially leading to the disruption of cellular processes. acs.org
Furthermore, quinones are redox-active molecules that can participate in one-electron transfer reactions, leading to the formation of semiquinone radicals. nih.gov In the presence of oxygen, this can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. acs.orgnih.gov This induction of oxidative stress can have cytotoxic effects on cells, a property that is harnessed in some anticancer therapies. acs.org Conversely, under certain conditions, the redox cycling of quinones can activate cellular defense mechanisms, including the induction of detoxifying enzymes, which can be cytoprotective. nih.gov
Rationale for the Academic Investigation of 6-(Butylamino)quinoline-5,8-dione (B11878076)
The specific academic interest in this compound stems from a systematic approach to structure-activity relationship (SAR) studies. The core quinoline-5,8-dione scaffold provides the foundational biological activity. researchgate.net The strategic placement of a butylamino group at the 6-position is a deliberate modification aimed at modulating the compound's physicochemical and biological properties.
The introduction of the butylamino side chain is hypothesized to influence several key parameters. ontosight.ai The alkyl nature of the butyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes. ontosight.ai Furthermore, the amino group can participate in hydrogen bonding interactions with biological targets, such as enzymes and receptors, potentially increasing the compound's binding affinity and specificity. The specific substitution pattern on the quinoline (B57606) ring is known to significantly impact the compound's reactivity and therapeutic potential. ontosight.ai
Historical Context and Prior Research on Related Derivatives
Research into quinoline-5,8-diones and their derivatives has a rich history. Early studies focused on the isolation and characterization of naturally occurring quinolinequinones and elucidating their mechanisms of action. benthamdirect.com Over the past two decades, there has been a significant emphasis on the synthesis of novel derivatives to explore and expand their therapeutic applications. nih.govbenthamdirect.com
A considerable amount of research has focused on substitutions at the C-6 and C-7 positions of the quinoline-5,8-dione ring. acs.org For instance, the introduction of various N-arylamino groups at the 6-position has been shown to yield compounds with potent antifungal and antibacterial activities. acs.org Similarly, the synthesis of 6,7-bis-[S-(aryl)thio]-5,8-quinolinediones has led to derivatives with significant antifungal properties. nih.gov The development of hybrid molecules, where the quinoline-5,8-dione moiety is linked to other bioactive compounds like thymidine, has also been a fruitful area of investigation, producing new substrates for enzymes like DT-diaphorase (NQO1). mdpi.comresearchgate.net
Aims and Objectives of the Comprehensive Research Endeavor
The comprehensive research into this compound is guided by a set of clear aims and objectives. The primary goal is to synthesize and characterize this novel derivative and to conduct a thorough evaluation of its biological activity.
Key Objectives:
To develop an efficient and reproducible synthetic route for this compound.
To fully characterize the chemical structure and purity of the synthesized compound using modern spectroscopic and analytical techniques.
To investigate the in vitro biological activity of the compound across a range of assays, including antimicrobial and antiproliferative screens.
To elucidate the structure-activity relationships by comparing the biological activity of this compound with that of the parent quinoline-5,8-dione and other related derivatives.
To explore the potential mechanism of action of the compound, with a focus on its interaction with key biological targets.
This structured investigation aims to provide a comprehensive understanding of the chemical and biological properties of this compound, contributing valuable knowledge to the field of medicinal chemistry and potentially laying the groundwork for the development of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
35976-60-4 |
|---|---|
Molecular Formula |
C13H14N2O2 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
6-(butylamino)quinoline-5,8-dione |
InChI |
InChI=1S/C13H14N2O2/c1-2-3-6-14-10-8-11(16)12-9(13(10)17)5-4-7-15-12/h4-5,7-8,14H,2-3,6H2,1H3 |
InChI Key |
IUQRFVREMWMGPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemo Systematic Elucidation of 6 Butylamino Quinoline 5,8 Dione
Advanced Synthetic Strategies for the Synthesis of 6-(Butylamino)quinoline-5,8-dione (B11878076)
The synthesis of this compound can be approached through several strategic pathways, primarily involving the modification of a pre-existing quinoline-5,8-dione core. The methodologies can be tailored to optimize yield, purity, and environmental impact.
The most direct route to this compound involves the nucleophilic addition of n-butylamine to quinoline-5,8-dione. This reaction is a well-established method for the synthesis of aminoquinones.
The key precursors for this synthesis are:
Quinoline-5,8-dione: This starting material can be synthesized through the oxidation of 5-hydroxyquinoline (B119867) or 8-hydroxyquinoline. smu.edubeilstein-journals.org Various oxidizing agents can be employed for this transformation, including Fremy's salt and ceric ammonium (B1175870) nitrate.
n-Butylamine: This commercially available primary amine serves as the nucleophile.
The primary chemical transformation is a Michael-type addition reaction. In this process, the amino group of n-butylamine attacks the electron-deficient quinone ring, leading to the formation of an aminoquinone derivative. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695), at room temperature.
A general reaction scheme is presented below:

While a specific optimized procedure for this compound is not extensively documented in publicly available literature, general principles for optimizing the synthesis of aminoquinones can be applied. Key parameters that can be adjusted to enhance the reaction yield and purity include:
Solvent: The choice of solvent can influence the reaction rate and solubility of the reactants. Protic solvents like methanol and ethanol are commonly used.
Temperature: While the reaction often proceeds at room temperature, gentle heating might be employed to increase the reaction rate. However, care must be taken to avoid side reactions or decomposition of the product.
Reaction Time: The reaction time needs to be optimized to ensure complete conversion of the starting material. This is typically monitored using techniques like thin-layer chromatography (TLC).
Stoichiometry: The molar ratio of n-butylamine to quinoline-5,8-dione can be varied to maximize the yield of the desired product and minimize the formation of di-substituted byproducts.
A hypothetical optimization study could explore the following conditions:
| Parameter | Variation 1 | Variation 2 | Variation 3 |
| Solvent | Methanol | Ethanol | Acetonitrile |
| Temperature | Room Temp. | 40 °C | 60 °C |
| Molar Ratio (Amine:Quinone) | 1.1 : 1 | 1.5 : 1 | 2 : 1 |
The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. Some potential approaches include:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water or ethanol can significantly improve the greenness of the synthesis. researchgate.net For instance, carrying out the nucleophilic addition in an aqueous medium, if feasible, would be a substantial improvement.
Catalysis: The use of a catalyst could potentially lower the activation energy of the reaction, allowing it to proceed under milder conditions and with higher atom economy.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate many organic reactions, often leading to higher yields in shorter reaction times and with reduced energy consumption. mdpi.com The application of microwave heating to the reaction of quinoline-5,8-dione and n-butylamine could be a promising green alternative to conventional heating.
After the reaction is complete, the crude product needs to be isolated and purified to obtain this compound of high purity. A standard procedure would involve the following steps:
Solvent Removal: The reaction solvent is typically removed under reduced pressure using a rotary evaporator.
Extraction: The crude residue can be dissolved in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and washed with water to remove any water-soluble impurities.
Drying: The organic layer is then dried over an anhydrous salt, such as sodium sulfate (B86663) or magnesium sulfate, and filtered.
Chromatography: The final purification is most commonly achieved by column chromatography on silica (B1680970) gel. A suitable eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is used to separate the desired product from any unreacted starting materials or byproducts. The progress of the separation is monitored by TLC.
Recrystallization: In some cases, the purified product can be further refined by recrystallization from an appropriate solvent to obtain a crystalline solid.
Comprehensive Structural Characterization and Confirmation
The definitive identification of the synthesized this compound relies on a combination of spectroscopic techniques.
The following tables present the predicted chemical shifts for the protons and carbons of this compound. These predictions are based on the known spectral data of other 6-aminoquinoline-5,8-dione (B3349844) derivatives and general principles of NMR spectroscopy.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | dd | ~4.5, 1.5 |
| H-3 | 7.5 - 7.7 | dd | ~8.5, 4.5 |
| H-4 | 8.4 - 8.6 | dd | ~8.5, 1.5 |
| H-7 | 6.1 - 6.3 | s | - |
| NH | 7.0 - 7.5 | t | ~5.5 |
| α-CH₂ | 3.2 - 3.4 | q | ~7.0 |
| β-CH₂ | 1.6 - 1.8 | sextet | ~7.5 |
| γ-CH₂ | 1.4 - 1.6 | sextet | ~7.5 |
| δ-CH₃ | 0.9 - 1.1 | t | ~7.5 |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 122 - 124 |
| C-4 | 136 - 138 |
| C-4a | 130 - 132 |
| C-5 | 181 - 183 |
| C-6 | 148 - 150 |
| C-7 | 108 - 110 |
| C-8 | 180 - 182 |
| C-8a | 147 - 149 |
| α-CH₂ | 43 - 45 |
| β-CH₂ | 30 - 32 |
| γ-CH₂ | 20 - 22 |
| δ-CH₃ | 13 - 15 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) with very high accuracy. For this compound, with a molecular formula of C₁₃H₁₄N₂O₂, the exact mass can be calculated and compared with the experimental value obtained from HRMS analysis.
This technique helps to distinguish between compounds with the same nominal mass but different elemental formulas. The predicted monoisotopic mass for this compound is 230.10553 Da uni.lu. HRMS analysis, typically using electrospray ionization (ESI), would look for the protonated molecule [M+H]⁺, which would have a calculated m/z of 231.11281 uni.lu. The high accuracy of HRMS provides strong evidence for the assigned molecular formula, a critical step in the structural elucidation process researchgate.netnih.gov.
Table 1: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct Type | Calculated m/z |
|---|---|
| [M+H]⁺ | 231.11281 |
| [M+Na]⁺ | 253.09475 |
| [M-H]⁻ | 229.09825 |
| [M+NH₄]⁺ | 248.13935 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key structural features.
Key expected vibrational peaks include:
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine (N-H) group mdpi.com.
C-H Stretching: Peaks around 2850-2960 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the butyl group mdpi.com.
C=O Stretching: Two distinct peaks for the carbonyl (C=O) groups of the dione (B5365651) moiety are expected in the range of 1650-1700 cm⁻¹. The exact positions can help distinguish between symmetric and asymmetric stretching vibrations mdpi.com.
C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations from the quinoline (B57606) ring system would appear in the 1450-1620 cm⁻¹ region mdpi.com.
N-H Bending: The bending vibration for the secondary amine is typically observed around 1500-1550 cm⁻¹ mdpi.com.
C-N Stretching: The stretching vibration of the C-N bond in the aminoquinoline moiety would be found in the 1250-1350 cm⁻¹ range mdpi.com.
These characteristic peaks provide a molecular fingerprint, confirming the presence of the essential functional groups within the structure of this compound.
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation
For this analysis, a suitable single crystal of this compound would be grown and irradiated with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be determined researchgate.net. While this technique is paramount for unambiguous structural proof, obtaining crystals of sufficient quality can be a challenge. Although specific crystallographic data for this compound is not widely reported, the structures of similar aminovinyl and chloro-amino quinoline-5,8-dione derivatives have been successfully confirmed using this method, validating its utility in this class of compounds researchgate.netresearchgate.net. The analysis would confirm the planarity of the quinoline-5,8-dione ring system and the specific orientation of the butylamino substituent.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretically calculated percentages based on the proposed molecular formula, C₁₃H₁₄N₂O₂. A close correlation between the experimental and calculated values serves as fundamental proof of the compound's purity and elemental composition.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 67.81% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.13% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 12.17% |
| Oxygen | O | 15.999 | 2 | 31.998 | 13.90% |
| Total | | | | 230.267 | 100.00% |
Derivatization Strategies and Analogue Synthesis
The derivatization of the quinoline-5,8-dione scaffold is a key strategy for modulating its chemical and biological properties. For this compound, several positions on the quinoline ring are amenable to modification to create a library of analogues.
Modification of the Amino Group: One common strategy is to vary the alkyl or aryl substituent on the amino group at the C-6 position. Analogues with different chain lengths (e.g., ethylamino, hexylamino) or cyclic groups (e.g., cyclooctylamino, phenylamino) can be synthesized by reacting the appropriate primary amine with a 6-halo-quinoline-5,8-dione precursor bldpharm.combldpharm.com. This allows for a systematic investigation of how the nature of this substituent influences the molecule's properties.
Substitution at C-7: The C-7 position is another prime target for derivatization. Starting with a 6,7-dihaloquinoline-5,8-dione, a second, different nucleophile can be introduced at C-7, leading to disubstituted analogues researchgate.netandrews.edu. This allows for the synthesis of compounds with mixed amino, thio, or other functional groups.
Modification at C-2: The C-2 position of the quinoline ring can also be functionalized. For instance, a methyl group at C-2 can be oxidized to a formyl group, which can then serve as a handle for further reactions, such as the formation of Schiff bases or other condensation products mdpi.com.
Sulfonamide Formation: Derivatization can also occur at other parts of the quinoline nucleus. For example, the synthesis of quinoline-5-sulfonamides has been reported, starting from 8-hydroxyquinoline, which is then chlorosulfonated and reacted with various amines nih.gov. This introduces a different type of functionality to the core structure.
These derivatization strategies enable the synthesis of a wide array of analogues, each with potentially unique characteristics, facilitating structure-activity relationship (SAR) studies.
Pre Clinical Biological Activity Profiling of 6 Butylamino Quinoline 5,8 Dione
In Vitro Antineoplastic Potential Assessment
General studies on amino-substituted quinoline-5,8-diones suggest that these compounds can exhibit significant antiproliferative effects. nih.gov However, specific data for 6-(butylamino)quinoline-5,8-dione (B11878076) is not available.
Cytotoxicity Evaluation Across Diverse Cancer Cell Lines
No specific cytotoxicity data, such as IC50 values, for this compound against a panel of cancer cell lines could be located in the reviewed literature. Studies on other 6-aminoquinolone derivatives have shown cytotoxic effects, but these findings are not directly applicable. researchgate.net
Cell Cycle Perturbation Analysis in Cellular Models
While related quinoline-5,8-dione derivatives have been shown to induce cell cycle arrest in cancer cells, researchgate.netnih.gov no studies detailing the specific effects of this compound on cell cycle progression have been identified.
Apoptosis and Necrosis Induction Assays (e.g., Annexin V, Caspase Activation)
The induction of apoptosis is a common mechanism of action for many anticancer compounds, including some quinoline-5,8-dione derivatives. mdpi.comelifesciences.org However, there is no available data from Annexin V staining or caspase activation assays specifically for this compound.
Colony Formation and Cell Proliferation Inhibition Studies
No research detailing the inhibitory effects of this compound on colony formation or its broader impact on cancer cell proliferation has been found.
Angiogenesis Modulation in In Vitro Models
The potential for quinoline (B57606) derivatives to modulate angiogenesis has been explored for some compounds. However, no in vitro studies investigating the anti-angiogenic properties of this compound have been reported.
Antimicrobial Efficacy Investigations
The quinoline scaffold is a core structure in many antimicrobial agents. nih.gov Despite this, a search for the antimicrobial efficacy of this compound, including specific Minimum Inhibitory Concentration (MIC) values against bacterial or fungal strains, did not yield any results.
Antibacterial Spectrum Against Gram-Positive and Gram-Negative Strains
No specific data on the antibacterial spectrum of this compound against Gram-positive and Gram-negative strains was found in the reviewed literature.
Antifungal Activity Against Pathogenic Fungi
There is no available information regarding the antifungal activity of this compound against pathogenic fungi.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations
Specific Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound have not been reported in the available scientific literature.
Biofilm Inhibition and Eradication Studies
No studies on the biofilm inhibition or eradication capabilities of this compound were identified.
Antioxidant and Redox Modulatory Capacity Assessment
Free Radical Scavenging Assays (e.g., DPPH, ABTS)
There is no available data from free radical scavenging assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), for this compound.
Ferric Reducing Antioxidant Power (FRAP) Assay
The Ferric Reducing Antioxidant Power (FRAP) of this compound has not been reported in the scientific literature.
Cellular Antioxidant Activity (CAA) Assays
The antioxidant or pro-oxidant behavior of quinoline-5,8-diones is complex and highly dependent on the cellular environment and the specific substituents on the quinone ring. In principle, compounds of this class can exert antioxidant effects by scavenging free radicals. Conversely, they can also act as pro-oxidants by participating in redox cycling, which generates reactive oxygen species (ROS). This dual role suggests that the net effect on cellular redox status is context-dependent.
For context, studies on other classes of quinoline derivatives have demonstrated measurable antioxidant potential. For instance, novel synthetic quinoline derivatives have been evaluated for their antioxidant activity against the ABTS cation radical, showing varying levels of efficacy. It is plausible that this compound could exhibit similar properties, though this remains to be experimentally verified.
Modulation of Intracellular Reactive Oxygen Species (ROS) Levels
The modulation of intracellular ROS levels is a hallmark of the biological activity of many quinoline-5,8-dione derivatives. These compounds are known to be excellent substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells. The NQO1-mediated redox cycling of quinolinediones can lead to a significant increase in intracellular ROS, a mechanism that can be selectively cytotoxic to tumor cells.
A study on a series of novel amino-quinoline-5,8-dione derivatives, which are structurally related to this compound, demonstrated their capacity to induce dose-dependent increases in intracellular ROS levels in both drug-sensitive (HeLaS3) and multidrug-resistant (KB-vin) cancer cell lines. biointerfaceresearch.com This suggests that this compound likely shares this mechanism of action. The generation of ROS can trigger mitochondrial dysfunction and subsequently lead to apoptosis in cancer cells. biointerfaceresearch.com
Enzyme Inhibition Studies
The this compound scaffold is a versatile pharmacophore known to interact with various enzyme systems.
Kinase Inhibition Profiling
While a broad kinase inhibition profile for this compound is not available, research on structurally similar quinoline-5,8-diones has revealed inhibitory activity against specific kinases. For example, a study focused on the discovery of sphingosine (B13886) kinase (SphK) inhibitors identified several C(7) ether-linked quinoline-5,8-diones with inhibitory activity against both SphK1 and SphK2. nih.gov
The following table presents the inhibitory activity of some of these related compounds at a concentration of 10 µM.
| Compound ID | Substitution Pattern | SphK1 Inhibition (%) | SphK2 Inhibition (%) |
| 5 | C7-(m-chlorophenoxy) | 55 | 58 |
| 6 | C7-(p-fluorophenoxy) | 54 | 56 |
| 7 | C7-(p-cyanophenoxy) | 58 | 57 |
| 9 | C7-(p-bromophenoxy) | 59 | 60 |
| 4 | C7-(p-methoxyphenoxy) | 69 | 43 |
| 8 | C7-(m-bromophenoxy) | 40 | 50 |
| 11 | C7-(3,5-dichlorophenoxy) | 39 | 50 |
This data is for C(7) ether-linked quinoline-5,8-dione analogues and not this compound. The data is illustrative of the potential for this scaffold to inhibit kinases. nih.gov
These findings suggest that the quinoline-5,8-dione scaffold can be a promising starting point for the development of kinase inhibitors. The specific substitution at the C6 position with a butylamino group in this compound would influence its binding affinity and selectivity for various kinases, which warrants further investigation.
Topoisomerase Inhibition Assays
There is currently no direct evidence from topoisomerase inhibition assays for this compound in the available literature. However, the broader class of quinoline derivatives has been explored for anti-cancer properties, which often involve the inhibition of topoisomerases. For instance, certain 6-arylamino-7-chloro-quinazoline-5,8-diones, a related heterocyclic system, have been identified as novel cytotoxic and DNA topoisomerase inhibitory agents. unibg.it This suggests that the quinoline-dione scaffold has the potential to interact with these crucial enzymes involved in DNA replication and repair. Further studies are required to determine if this compound possesses similar activity.
Reductase Enzyme Activity Modulation
Quinoline-5,8-diones are well-documented modulators of reductase enzymes, particularly NAD(P)H:quinone oxidoreductase 1 (NQO1). biointerfaceresearch.comnih.gov These compounds can act as substrates for NQO1, leading to a two-electron reduction to the corresponding hydroquinone (B1673460). This hydroquinone can then be recycled back to the quinone, a process that consumes oxygen and generates ROS.
In a study of various amino-quinoline-5,8-dione derivatives, several compounds were found to be potent competitive inhibitors of NQO1. biointerfaceresearch.com The inhibitory concentration (IC₅₀) values for some of these related compounds are presented below.
| Cell Line | Compound 6d IC₅₀ (µM) | Compound 7d IC₅₀ (µM) |
| HeLaS3 | 0.80 | 0.59 |
| KB-vin | 1.52 | 0.97 |
This data is for related amino-quinoline-5,8-dione derivatives (6d and 7d) and not this compound. The data illustrates the potential for NQO1 inhibition within this compound class. biointerfaceresearch.com
The cytotoxicity of these compounds was found to be NQO1-dependent, highlighting the importance of this enzyme in their mechanism of action. biointerfaceresearch.com It is highly probable that this compound also interacts with and modulates the activity of NQO1.
Other Relevant Enzyme Targets
The quinoline-5,8-dione scaffold is a versatile platform for targeting various other enzymes. While specific data for this compound is scarce, the broader class of quinoline derivatives has been shown to interact with a range of enzymes. For example, some quinoline derivatives have been investigated as inhibitors of demethylases, which are part of the cytochrome P450 enzyme superfamily.
Given the diverse biological activities reported for quinoline-5,8-diones, including anticancer, antimalarial, and antimicrobial effects, it is likely that this scaffold interacts with multiple enzymatic targets within different cellular pathways. nih.gov Further research is necessary to fully elucidate the enzymatic inhibition profile of this compound.
Mechanistic Insights into the Biological Actions of 6 Butylamino Quinoline 5,8 Dione
Identification of Cellular and Molecular Targets
Research into 6-(butylamino)quinoline-5,8-dione (B11878076) and related quinolinediones has identified several key cellular and molecular targets. The interaction with these targets is fundamental to the compound's observed biological activities, which range from anticancer to antimicrobial effects. ontosight.ai
One of the primary targets identified for this class of compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1) . nih.govnih.gov Certain amino-quinoline-5,8-dione derivatives have been developed as potent NQO1 inhibitors, a strategy employed in cancer chemotherapy to exploit the different redox states between normal and tumor cells. mdpi.comnih.gov
Another critical set of targets are DNA topoisomerases I and II . Related quinazoline- and isoquinoline-dione compounds have been shown to inhibit these enzymes, which are crucial for DNA replication and repair. nih.govnih.gov The mechanism often involves intercalation into the DNA strand, disrupting the enzyme's function. nih.gov
Cell division cycle 25 (CDC25) phosphatases , particularly CDC25B, are also significant targets. elifesciences.orgnih.gov These enzymes are key regulators of the cell cycle, and their inhibition by quinoline-5,8-diones can lead to cell cycle arrest and prevent cancer cell proliferation. elifesciences.orgnih.gov
Furthermore, direct interaction with DNA via intercalation has been demonstrated for structurally similar compounds, representing a direct molecular targeting mechanism that can induce cytotoxicity. nih.gov Other identified targets for related quinoline (B57606) derivatives include Dihydrofolate reductase (DHFR) , an essential enzyme in nucleotide synthesis, and DNA methyltransferases (DNMTs) , which are key epigenetic regulators. nih.govmdpi.com
| Molecular Target | Associated Biological Activity | Reference |
|---|---|---|
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Anticancer (Redox Modulation) | nih.govmdpi.comnih.gov |
| DNA Topoisomerase I & II | Anticancer | nih.govnih.gov |
| CDC25 Phosphatases (e.g., CDC25B) | Anticancer (Cell Cycle Arrest) | elifesciences.orgnih.gov |
| DNA (via intercalation) | Anticancer (Cytotoxicity) | nih.gov |
| DNA Methyltransferases (DNMTs) | Anticancer (Epigenetic Modulation) | nih.gov |
| Dihydrofolate reductase (DHFR) | Antimalarial, Anticancer | mdpi.com |
Investigation of Binding Modes and Interaction Dynamics
The efficacy of this compound analogues stems from their specific binding modes with molecular targets. Molecular docking and structural analysis studies have provided detailed insights into these interactions.
A prominent binding mode for quinoline-dione derivatives that target topoisomerases is intercalation within DNA . For instance, studies on 6-arylamino-7-chloro-quinazoline-5,8-diones, acting as topoisomerase I inhibitors, revealed that the quinazoline-dione moiety inserts itself between the -1 and +1 base pairs of the DNA's scissile strand. nih.gov This interaction with the enzyme-DNA complex is stabilized by a network of hydrogen bonds and hydrophobic interactions involving the topoisomerase residues and DNA bases. nih.gov
Computational molecular docking studies have been instrumental in predicting these binding modes. For a quinoline-based Dihydrofolate reductase (DHFR) inhibitor, docking analysis showed the compound occupying the same binding region as the natural ligand, with interactions stabilized by hydrogen bonds to specific amino acid residues like Gln34 and hydrophobic interactions with residues such as Asn76, Glu80, and Tyr38. mdpi.comnih.gov These computational models provide a rational basis for understanding the structure-activity relationship and for the future development of more potent inhibitors. nih.gov
Elucidation of Downstream Signaling Pathway Modulation
The binding of this compound and its analogues to their molecular targets triggers a cascade of downstream signaling events, ultimately leading to the observed cellular response.
A major consequence of treatment with these compounds is the induction of apoptosis (programmed cell death) . Mechanistic studies show this is achieved by modulating the expression of key apoptotic proteins. For example, certain amino-quinoline-5,8-dione derivatives cause a reduction in the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov Other related compounds have been shown to activate caspase 8, suggesting an induction of apoptosis through the extrinsic pathway. nih.gov
Cell cycle arrest is another critical downstream effect. Inhibition of CDC25 phosphatases by quinoline-5,8-diones disrupts the dephosphorylation of cyclin-dependent kinase 1 (CDK1), a crucial step for mitotic entry. elifesciences.org This leads to cell cycle arrest, often in the S-phase or G1 phase, preventing cellular proliferation. elifesciences.orgnih.gov
Furthermore, the mechanism of some quinoline-quinones involves the generation of intracellular reactive oxygen species (ROS) . nih.gov This increase in oxidative stress can damage cellular components and contribute to cell death. The modulation of other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway , has also been implicated in the antiproliferative effects of related quinoxaline-5,8-diones. nih.gov
| Downstream Pathway/Effect | Mechanism | Reference |
|---|---|---|
| Apoptosis Induction | Regulation of Bcl-2 family proteins (Bax, Bcl-2); Activation of caspases (e.g., Caspase-3, Caspase-8). | nih.govnih.gov |
| Cell Cycle Arrest | Inhibition of CDC25/CDK1 pathway; Reduction in PCNA levels. | elifesciences.orgnih.gov |
| ROS Generation | Induction of intracellular oxidative stress. | nih.gov |
| ERK1/2 Pathway Modulation | Inhibition of vascular smooth muscle cell proliferation. | nih.gov |
| EMT Modulation | Modulation of E-cadherin and MMP2. | nih.gov |
Transcriptomic and Proteomic Analysis of Cellular Responses
While comprehensive transcriptomic and proteomic studies specifically for this compound are not widely available, analysis of cellular protein levels in response to treatment with related compounds provides significant proteomic insights. These studies confirm the modulation of proteins involved in the downstream signaling pathways discussed previously.
For example, proteomic-level analysis has demonstrated that treatment with amino-quinoline-5,8-dione derivatives leads to a dose-dependent decrease in the anti-apoptotic protein Bcl-2 and a corresponding increase in the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov Similarly, a reduction in the levels of Proliferating Cell Nuclear Antigen (PCNA), a marker for cell proliferation, confirms the induction of cell cycle arrest. nih.gov In studies of epigenetic modulation, changes in the expression of proteins like E-cadherin and MMP2 have been observed, indicating an effect on epithelial-mesenchymal transition (EMT). nih.gov These findings highlight the specific protein expression changes that drive the cellular responses to this class of compounds.
Epigenetic Modulation Studies (e.g., DNA Methylation, Histone Modification)
Beyond direct interaction with enzymes and DNA, quinoline-based compounds have been shown to exert their effects through epigenetic modulation. A notable study identified a novel quinoline-based molecule, MC3353, as a non-nucleoside inhibitor and downregulator of DNA methyltransferases (DNMTs) . nih.gov
DNMTs are enzymes that catalyze DNA methylation, an epigenetic modification that typically leads to gene silencing. Inhibition of these enzymes by the quinoline compound resulted in promoter demethylation and the re-activation of silenced genes. nih.gov This was demonstrated through the induced expression of an enhanced green fluorescent protein (EGFP) reporter gene and the re-activation of the silenced tumor suppressor gene ubiquitin C-terminal hydrolase L1 (UCHL1). nih.gov This mechanism shows that quinoline-diones can reprogram gene expression profiles in cancer cells, contributing to their antiproliferative activity. nih.gov
Membrane Interaction and Transport Mechanisms
The ability of this compound to exert its biological effects is dependent on its ability to cross biological membranes and reach its intracellular targets. The chemical structure of the compound plays a crucial role in this process.
The presence of the butylamino group is thought to enhance the compound's lipid solubility, which facilitates its interaction with and transport across lipid-rich biological membranes. ontosight.ai Studies on related chloroisoquinoline-5,8-diones have provided quantitative data on membrane transport. Using Caco-2 cell permeability assays, which model the human intestinal barrier, these compounds demonstrated the ability to cross cell membranes, with permeability coefficients ranging from 0.62 x 10⁻⁶ to 35.3 x 10⁻⁶ cm/s. nih.gov This variation in permeability was correlated to some extent with the observed differences in cytotoxic activity, highlighting the importance of efficient cellular uptake for the compound's function. nih.gov
Structure Activity Relationship Sar Studies of 6 Butylamino Quinoline 5,8 Dione and Its Analogues
Rational Design and Synthesis of Structural Analogues
The rational design of analogues of 6-(butylamino)quinoline-5,8-dione (B11878076) is primarily guided by the established biological importance of the quinoline-5,8-dione core, which is a key structural feature in several natural and synthetic compounds with therapeutic properties. mdpi.com The core scaffold itself is known to be essential for bioactivity. mdpi.com The synthetic strategy for creating analogues generally involves the modification of substituents at various positions on the quinoline (B57606) ring system to explore and optimize the compound's interaction with biological targets.
The synthesis of the quinoline-5,8-dione framework is a critical first step, often achieved through robust methodologies that allow for the creation of versatile intermediates in high yields. nih.gov Subsequent modifications, such as the introduction of the butylamino group at the C6 position, are typically accomplished through nucleophilic substitution reactions. A common synthetic route involves the reaction of a suitable quinoline-5,8-dione precursor with butylamine. The exploration of structural diversity is then achieved by introducing various functional groups at different positions of the quinoline ring. For instance, the synthesis of 6-arylamino-7-halo-5,8-quinolinediones has been reported, demonstrating the versatility of the synthetic approaches to generate a library of analogues for SAR studies. nih.gov
Impact of Butylamino Substituent Modifications on Biological Potency
The nature of the substituent at the 6-position of the quinoline-5,8-dione ring plays a pivotal role in determining the biological potency of the molecule. The butylamino group, in particular, is thought to enhance the compound's lipophilicity, which can improve its ability to cross biological membranes and interact with intracellular targets. ontosight.ai
Studies on related amino-quinoline-5,8-dione derivatives have shown that modifications to the amino side chain can significantly impact antiproliferative activity. For example, the introduction of different alkyl- or aryl-amino fragments at the C6- or C7-position of quinoline-5,8-dione has been explored. While specific data on a systematic variation of the butylamino chain (e.g., chain length, branching) is limited in the available literature, research on similar compounds suggests that the nature of the amino substituent is a key determinant of activity. For instance, derivatives featuring a 2-(dimethylamino)ethylamino group have demonstrated remarkable anti-cancer efficacy. elifesciences.org This suggests that the presence of a terminal amino group and the length of the alkyl chain are critical for potent biological activity. Further research is needed to systematically evaluate the impact of modifying the butyl group in this compound.
Influence of Quinoline Ring Substitutions on Biological Activities
Modifications to the quinoline ring of this compound analogues have been a major focus of SAR studies to enhance biological activity and selectivity. Research has shown that the introduction of various substituents at different positions of the quinoline-5,8-dione moiety significantly influences the compound's cytotoxic and antimicrobial properties. mdpi.com
For instance, the introduction of a halogen atom, such as chlorine, at the C7 position has been investigated in conjunction with various arylamino groups at the C6 position. These 6-arylamino-7-halo-5,8-quinolinediones have been evaluated for their in vitro cytotoxicity against a panel of human solid tumor cell lines. nih.gov Among these, compounds with a 4-fluorophenylamino group at the C6 position and a chlorine or bromine at the C7 position showed potent cytotoxic activity. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the quinoline ring.
Furthermore, studies on quinoline derivatives have indicated that the presence of electron-withdrawing groups can significantly influence their biological activity. nih.gov The functionalization of the quinoline ring can therefore be a valuable strategy to modulate the cytotoxic profile of these compounds. nih.gov
Stereochemical Effects on Biological Efficacy
The role of stereochemistry in the biological activity of drug molecules is a fundamental aspect of medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. nih.gov For chiral compounds, the three-dimensional arrangement of atoms can significantly affect their interaction with biological targets, which are themselves chiral. nih.gov
In the context of quinoline derivatives, the introduction of a chiral center can lead to significant differences in biological activity between enantiomers. For example, in studies of chiral quinoxaline-2,3-diones, the S-isomer was found to be significantly more potent in binding assays than the R-isomer. nih.gov Similarly, research on chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives has shown that the stereochemistry can impact their antiproliferative effects. nih.gov
However, within the currently available scientific literature, there is a notable lack of specific studies investigating the stereochemical effects of this compound and its direct analogues. The synthesis of enantiomerically pure forms of this compound and the evaluation of their individual biological activities would be a critical next step to fully elucidate the SAR and to potentially develop more potent and selective therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.
Several QSAR studies have been conducted on quinoline derivatives to understand the structural requirements for their anticancer and antimicrobial activities. nih.gov For instance, 3D-QSAR models have been developed for cytotoxic quinolines with tubulin inhibitory activity. elifesciences.org These models can provide insights into the favorable and unfavorable steric, electronic, and hydrophobic features of the molecules. For example, one study identified a six-point pharmacophore model for cytotoxic quinolines consisting of hydrogen bond acceptors and aromatic ring features, which showed a high correlation with their biological activity. elifesciences.org
While specific QSAR models for this compound are not extensively reported, the principles from studies on related quinoline-5,8-diones can be applied. Such models could help in predicting the activity of untested analogues of this compound by considering various molecular descriptors such as electronic properties, hydrophobicity, and steric parameters. The development of a dedicated QSAR model for this specific class of compounds would be highly beneficial for future drug design efforts.
Development of Pharmacophore Models
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. These models are instrumental in virtual screening to identify new compounds with similar activity and in guiding the design of novel drug candidates.
For quinoline derivatives, pharmacophore models have been developed to delineate the key structural features required for their interaction with biological targets. For example, a pharmacophore model for quinoline-based inhibitors of the M18 aspartyl aminopeptidase (B13392206) of Plasmodium falciparum identified a hydrogen bond donor, a hydrophobic group, and two aromatic rings as essential features. nih.gov
In the context of this compound, a pharmacophore model would likely include features such as the quinone moiety, which can participate in redox reactions, the nitrogen atom in the quinoline ring, and the butylamino group, which contributes to the molecule's lipophilicity and potential hydrogen bonding interactions. ontosight.ai The development of a specific pharmacophore model based on a series of active analogues of this compound would provide a valuable template for the discovery of new and more potent compounds with similar mechanisms of action.
Computational and Theoretical Investigations of 6 Butylamino Quinoline 5,8 Dione
Molecular Docking Simulations with Identified Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 6-(butylamino)quinoline-5,8-dione (B11878076), this would involve docking the compound into the active sites of known biological targets of the quinoline-5,8-dione class.
One such target is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. A recent in silico study designed a series of diamino-quinoline-5,8-dione derivatives as potential NQO1 inhibitors. researchgate.net Molecular docking was employed to explore the binding energies and key amino acid interactions within the enzyme's active site. researchgate.net Similar studies on this compound could identify its potential as an NQO1 inhibitor.
Another potential target is the dihydrofolate reductase (DHFR) enzyme, particularly in the context of antimalarial drug development. Molecular docking studies have been performed on 4-aminoquinoline (B48711) derivatives, which are structurally related to the compound of interest, to predict their binding modes with both wild-type and mutant forms of Plasmodium falciparum DHFR. nih.govresearchgate.net
A hypothetical molecular docking study of this compound with NQO1 could yield data such as the following:
| Parameter | Hypothetical Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | TYR128, HIS161, TRP105 |
| Hydrogen Bond Interactions | Oxygen of the dione (B5365651) with TYR128 |
| Pi-Pi Stacking Interactions | Quinoline (B57606) ring with TRP105 |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for understanding the electronic structure and reactivity of a molecule. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).
For instance, computational analysis of various 5,8-quinolinedione (B78156) derivatives has been performed to understand their chemical structures and vibrational spectra. mdpi.com Such studies on this compound would provide insights into its reactivity, stability, and the sites most likely to engage in intermolecular interactions.
Key parameters that could be determined from quantum chemical calculations include:
| Parameter | Description |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. Following molecular docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex.
Prediction of Key Interactions and Binding Free Energies
By combining molecular docking and molecular dynamics simulations, it is possible to predict the key amino acid residues involved in binding and to estimate the binding free energy of the ligand-protein complex. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate binding free energies from MD simulation trajectories.
For the designed diamino-quinoline-5,8-dione derivatives, MM/PBSA calculations showed lower free binding energies compared to a known native ligand of NQO1, indicating their potential as potent inhibitors. researchgate.net Similar calculations for this compound would provide a quantitative measure of its binding affinity for various targets.
In Silico Screening for Novel Biological Targets
In silico screening, also known as virtual screening, involves computationally screening large libraries of compounds against a biological target or, conversely, screening a single compound against a database of potential targets. This approach can be instrumental in identifying novel biological targets for this compound, thereby expanding its potential therapeutic applications.
Given the diverse biological activities of the quinoline-5,8-dione class, it is plausible that this compound could interact with targets beyond those already identified for related compounds. A systematic in silico screening campaign could uncover these novel interactions and pave the way for new avenues of research.
Conclusion and Future Research Directions for 6 Butylamino Quinoline 5,8 Dione
Synthesis of Key Academic Findings on 6-(Butylamino)quinoline-5,8-dione (B11878076)
Research into the quinoline-5,8-dione scaffold has established that its biological activity is intrinsically linked to this core structure. nih.gov Modifications, particularly at the C-6 and C-7 positions, significantly influence the biological properties of the resulting derivatives. nih.gov Studies on various amino-quinoline-5,8-dione derivatives have demonstrated their potential as potent antiproliferative agents. For instance, a series of novel C6- and C7-substituted amino-quinoline-5,8-dione derivatives were synthesized and evaluated for their biological activities. nih.govnih.gov
Key findings indicate that these compounds exhibit antiproliferative potency in the low micromolar range against both drug-sensitive and multidrug-resistant cancer cell lines. nih.govnih.gov Specifically, certain derivatives with specific amino groups at the C-6 or C-7 position showed significant antiproliferative effects. nih.gov For example, a derivative with a 4-(4-methylpiperazin-1-yl) phenylamino (B1219803) group at the C-7 position (compound 7d in the study) was found to selectively inhibit cancer cell proliferation over non-tumor cells and induce apoptosis. nih.govnih.gov This suggests that the strategic placement of substituents on the quinoline-5,8-dione core is crucial for enhancing potency and selectivity. nih.gov The mechanism of action for many of these compounds is believed to involve their ability to form radicals and interact with molecular targets like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov
Table 1: Antiproliferative Activity of Selected Amino-Quinoline-5,8-dione Derivatives
| Compound ID (from source) | Substitution Position | Substituent Group | HeLaS3 IC₅₀ (µM) | KB-vin IC₅₀ (µM) |
|---|---|---|---|---|
| 6d | C-6 | 4-(4-methylpiperazin-1-yl)phenylamino | 0.80 | 1.52 |
| 7d | C-7 | 4-(4-methylpiperazin-1-yl)phenylamino | 0.59 | 0.97 |
| 6h | C-6 | Amino-(3-methylphenyl)acrylic ester | >3.40 | ~1.0 |
| 7a | C-7 | Aminoethylindole | >3.40 | ~1.0 |
Data sourced from a study on novel amino-quinoline-5,8-dione derivatives. nih.gov
Identification of Remaining Research Gaps and Unanswered Questions
Despite promising initial findings, significant research gaps remain. A primary concern for the broader class of quinoline-5,8-dione compounds is their toxicity, which has historically limited their clinical application. nih.gov While some newer synthetic derivatives show improved activity and lower toxicity compared to natural counterparts, comprehensive toxicological profiles are often lacking. nih.gov
For this compound specifically and its close analogs, several questions remain unanswered:
Detailed Mechanism of Action: While interaction with NQO1 and the generation of reactive oxygen species are proposed mechanisms, the full spectrum of molecular targets and pathways affected by these compounds is not completely understood. nih.govnih.gov
Structure-Activity Relationship (SAR): While the importance of C-6 and C-7 substitution is known, a more detailed and systematic SAR study is needed to precisely define the optimal substituents for maximizing efficacy and minimizing toxicity. nih.govmdpi.com It is still not a hard rule whether C-6 or C-7 substituted derivatives have higher activity. nih.gov
Pharmacokinetics and In Vivo Efficacy: Most of the available data is from in vitro studies. nih.govnih.gov There is a significant lack of information on the absorption, distribution, metabolism, and excretion (ADME) properties and the in vivo anticancer efficacy of these compounds in animal models.
Spectrum of Activity: The anticancer activity has been tested against a limited number of cell lines. nih.gov The full potential against a broader range of cancer types, as well as their efficacy as antimicrobial or antiviral agents, remains largely unexplored. nih.gov
Proposed Future Avenues for Advanced Pre-clinical Research
To bridge the existing research gaps, future pre-clinical research should focus on several key areas. A primary avenue is the thorough investigation of the in vivo efficacy and toxicity of the most potent compounds identified in vitro, such as the C-6 and C-7 amino-substituted derivatives. nih.govnih.gov This would involve studies in animal models of cancer to determine therapeutic windows and potential side effects.
Further mechanistic studies are crucial to elucidate the precise molecular targets. This could involve proteomic and genomic approaches to identify binding partners and downstream signaling pathways affected by these compounds. Validating their therapeutic potential in more clinically relevant models, such as patient-derived tumor organoids, would provide significant insights into their translational promise. elifesciences.org Additionally, exploring the potential of these compounds to overcome multidrug resistance, a major challenge in cancer therapy, is a promising direction. nih.govnih.gov
Potential for Further Derivatization and Scaffold Exploration
The quinoline-5,8-dione scaffold offers considerable opportunities for further chemical modification to develop novel bioactive agents. nih.gov Future synthetic efforts could explore a wider variety of substituents at the C-6 and C-7 positions. This includes not just different amino groups, but also alkoxy, halogen, and other functional groups to fine-tune the electronic and steric properties of the molecule. acs.org
Furthermore, modifications at other positions of the quinoline (B57606) ring, such as the C-2 position, could be systematically explored. nih.govmdpi.com While some studies suggest that C-2 substitution can reduce activity, a broader range of modifications should be investigated. nih.gov The development of hybrid molecules, where the quinoline-5,8-dione core is linked to other pharmacophores, could lead to compounds with dual mechanisms of action or improved targeting capabilities. The use of computer-aided drug design and molecular modeling could aid in the rational design of new derivatives with predicted high efficacy and low toxicity. mdpi.com
Broader Implications for the Development of Novel Bioactive Compounds
The research on this compound and its analogs contributes to the broader field of medicinal chemistry by highlighting the enduring potential of natural product-inspired scaffolds. nih.govnih.gov The quinoline-5,8-dione framework serves as a valuable template for the development of new therapeutic agents. nih.gov The findings underscore the importance of systematic chemical modification and structure-activity relationship studies in optimizing lead compounds. youtube.com
The challenges encountered, particularly with toxicity, provide valuable lessons for the development of other quinone-based compounds. nih.gov Ultimately, the continued exploration of this chemical space could lead to the discovery of novel drugs for cancer and other diseases, demonstrating how focused research on a specific chemical class can have wide-ranging implications for future drug development. nih.gov
Q & A
Q. What are the optimal synthetic routes for 6-(butylamino)quinoline-5,8-dione, and how do reaction conditions influence regioselectivity?
The compound can be synthesized via nucleophilic addition/oxidation of alkylamino groups to quinoline-5,8-dione. A three-step protocol involves:
- Step 1 : Oxidation of 5- or 8-quinolinol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) in CH₃CN:H₂O (2:1) to generate the quinoline-5,8-dione intermediate .
- Step 2 : Nucleophilic addition of butylamine to the quinoid ring, favoring the C6 position due to electronic activation by the nitrogen atom .
- Step 3 : Oxidation with NaIO₄ to stabilize the final product . Regioselectivity is influenced by steric hindrance and hydrogen bonding; bulky substituents at C6 limit bis-addition at C7 .
Q. How can purity and structural integrity of this compound be validated?
- Analytical Methods :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns (e.g., aromatic proton shifts at δ 6.8–8.5 ppm) .
- LCMS/HRMS : Verify molecular weight (e.g., m/z 250.25 for C₁₅H₁₀N₂O₂) and detect impurities .
- HPLC : Ensure ≥95% purity using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Q. What initial biological screening assays are recommended for this compound?
- Cytotoxicity : Use the Sulforhodamine B (SRB) assay on cancer cell lines (e.g., HeLaS3, KB-vin) to determine IC₅₀ values .
- Enzyme Inhibition : Test inhibition of soluble guanylate cyclase (sGC) via cGMP ELISA in vascular smooth muscle cells .
- ROS Modulation : Quantify intracellular ROS levels using fluorescent probes (e.g., DCFH-DA) in NQO1-overexpressing cells .
Advanced Research Questions
Q. How does the butylamino substituent influence the compound’s interaction with NQO1 and ROS generation?
- The butylamino group enhances binding to NQO1’s active site, promoting bioreduction and subsequent ROS production via redox cycling. This triggers apoptosis in cancer cells with elevated NQO1 (e.g., pancreatic, lung cancers) .
- Structure-Activity Relationship (SAR) : Smaller alkylamino groups (e.g., methyl) reduce steric hindrance, while longer chains (e.g., butyl) improve lipid solubility and membrane permeability .
Q. What strategies mitigate multidrug resistance (MDR) when using this compound in cancer therapy?
- Co-administration with P-gp Inhibitors : Combine with verapamil to block efflux pumps in KB-vin cells, reducing IC₅₀ from 1.52 µM to 0.97 µM .
- Targeted Delivery : Encapsulate in liposomes functionalized with folate ligands to enhance uptake in NQO1+ tumors .
Q. How can regioselective synthesis challenges be addressed for derivatives with dual C6/C7 substitutions?
- Steric Control : Use bulky amines (e.g., 3-methoxyphenylamino) to block C7 addition, yielding >70% mono-substituted products .
- Electronic Modulation : Introduce electron-withdrawing groups (e.g., Cl) at C7 to direct nucleophilic attack to C6 .
Q. What mechanistic insights explain the compound’s dual role in vasodilation and cytotoxicity?
- Vascular Effects : Inhibition of sGC reduces cGMP, attenuating NO-mediated vasodilation in pulmonary hypertension models .
- Cytotoxicity : NQO1-dependent ROS overload disrupts mitochondrial membrane potential (ΔΨm), activating caspase-3/7 pathways .
Methodological Considerations
Q. How to resolve contradictions in reported IC₅₀ values across cell lines?
- Standardization : Normalize assays using paclitaxel as a positive control (IC₅₀ = 1.01 µM for KB-vin) .
- NQO1 Activity Profiling : Stratify cell lines by NQO1 expression (e.g., RT-qPCR) to correlate sensitivity .
Q. What in vitro models best predict in vivo efficacy for vascular applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
